molecular formula C9H15NO4 B118507 Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate CAS No. 155431-01-9

Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate

Cat. No. B118507
M. Wt: 201.22 g/mol
InChI Key: XGCKUUKFMNZMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate, also known as EMDC, is a chemical compound used in scientific research for its potential therapeutic applications.

Mechanism Of Action

Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.

Biochemical And Physiological Effects

Studies have shown that Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate can reduce oxidative stress and inflammation in the brain, which are both implicated in the development and progression of neurological disorders. It has also been shown to improve cognitive function and mood in animal models.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is its potential as a therapeutic agent for neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate could focus on its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosage and administration of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate for therapeutic use.

Synthesis Methods

Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is synthesized through the reaction of ethyl acetoacetate, ethyl chloroacetate, and hydroxylamine hydrochloride in the presence of sodium ethoxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate has been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

properties

CAS RN

155431-01-9

Product Name

Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-ethoxy-5-methyl-4H-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C9H15NO4/c1-4-12-7-6-9(3,14-10-7)8(11)13-5-2/h4-6H2,1-3H3

InChI Key

XGCKUUKFMNZMGY-UHFFFAOYSA-N

SMILES

CCOC1=NOC(C1)(C)C(=O)OCC

Canonical SMILES

CCOC1=NOC(C1)(C)C(=O)OCC

synonyms

5-Isoxazolecarboxylicacid,3-ethoxy-4,5-dihydro-5-methyl-,ethylester(9CI)

Origin of Product

United States

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